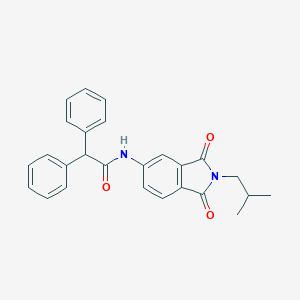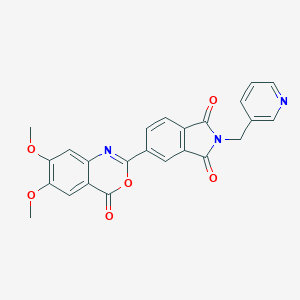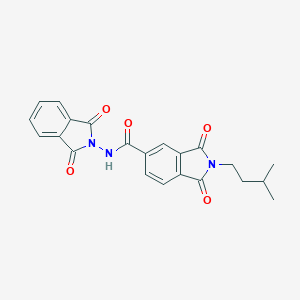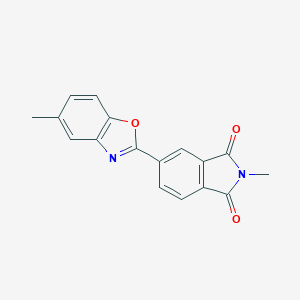![molecular formula C18H14N2O5 B303179 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid](/img/structure/B303179.png)
2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid, also known as Compound X, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid X involves its interaction with specific enzymes and proteins in the body. As mentioned earlier, it inhibits the activity of COX-2 and ALS, which are involved in inflammation, cancer, and weed growth. It has also been found to interact with the protein tubulin, which is involved in the formation of microtubules, a component of the cytoskeleton of cells. This interaction leads to the disruption of microtubule formation and cell division, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid X has been found to have various biochemical and physiological effects in the body. It has been found to reduce the production of prostaglandins, which are involved in inflammation and pain. It has also been found to induce apoptosis in cancer cells, leading to their death. In addition, it has been found to inhibit the growth of weeds by targeting specific enzymes involved in their biosynthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid X is its synthetic nature, which allows for the production of large quantities for research purposes. It also has a well-defined chemical structure, which allows for easy characterization and identification. However, one of the limitations of 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid X is its potential toxicity, which requires careful handling and disposal in lab experiments.
Direcciones Futuras
There are several future directions for the research on 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid X. One direction is the further study of its potential applications in medicine, particularly as an anti-inflammatory and anti-cancer agent. Another direction is the study of its potential use as a building block for the synthesis of functionalized polymers and materials. Additionally, the study of its potential use as a herbicide could lead to the development of more effective and environmentally friendly weed control methods.
In conclusion, 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid X is a synthetic compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid X could lead to the development of new drugs, materials, and weed control methods.
Métodos De Síntesis
The synthesis of 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid X involves the condensation of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid with 2-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in anhydrous conditions and yields 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid X as a white crystalline solid.
Aplicaciones Científicas De Investigación
2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid X has been studied for its potential applications in various fields of scientific research. In the field of medicine, it has shown promising results as an anti-inflammatory and anti-cancer agent. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and cancer. 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid X has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In the field of agriculture, 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid X has been studied for its potential use as a herbicide. It has been found to inhibit the growth of weeds by targeting the enzyme acetolactate synthase (ALS), which is involved in the biosynthesis of branched-chain amino acids.
In the field of material science, 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid X has been studied for its potential use as a building block for the synthesis of functionalized polymers and materials.
Propiedades
Nombre del producto |
2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid |
|---|---|
Fórmula molecular |
C18H14N2O5 |
Peso molecular |
338.3 g/mol |
Nombre IUPAC |
2-[3-(1,3-dioxoisoindol-2-yl)propanoylamino]benzoic acid |
InChI |
InChI=1S/C18H14N2O5/c21-15(19-14-8-4-3-7-13(14)18(24)25)9-10-20-16(22)11-5-1-2-6-12(11)17(20)23/h1-8H,9-10H2,(H,19,21)(H,24,25) |
Clave InChI |
FGYQJEMKAIEUBL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=CC=CC=C3C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=CC=CC=C3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(2,5-dimethylphenoxy)acetyl]amino}-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B303096.png)
![N-{3-[methyl(3-{[(phenylsulfanyl)acetyl]amino}propyl)amino]propyl}-2-(phenylsulfanyl)acetamide](/img/structure/B303097.png)

![N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide](/img/structure/B303103.png)



![2-(3,4-dimethylphenoxy)-N-(6-{[(3,4-dimethylphenoxy)acetyl]amino}-2-pyridinyl)acetamide](/img/structure/B303108.png)
![N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide](/img/structure/B303109.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B303114.png)

![2-[(2,4-dichlorobenzyl)sulfanyl]-N-(3-iodophenyl)acetamide](/img/structure/B303116.png)
